2,4-Dimethyl-1-(sulfinylamino)benzene

Übersicht

Beschreibung

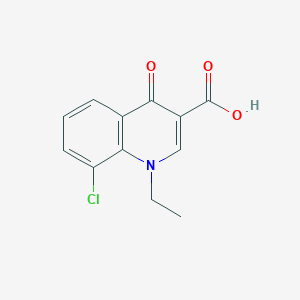

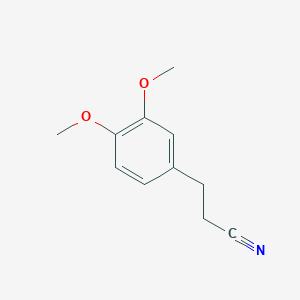

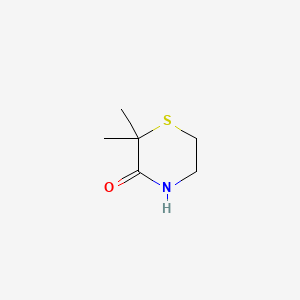

The compound "2,4-Dimethyl-1-(sulfinylamino)benzene" is a derivative of benzene, which is a fundamental structure in organic chemistry. The molecule consists of a benzene ring substituted with two methyl groups and a sulfinylamino group. This structure suggests that the compound could exhibit interesting chemical and physical properties, and potentially useful reactivity due to the presence of the sulfinylamino functionality.

Synthesis Analysis

The synthesis of related sulfone and sulfinyl compounds has been explored in various studies. For instance, the synthesis of (Z)-4-alkoxy-1,3-dimethylalk-2-enyl methyl sulfones involves the intermediacy of sultines, which are formed via suprafacial hetero-Diels-Alder additions of sulfur dioxide to dienes . This suggests that similar synthetic strategies could potentially be applied to the synthesis of "2,4-Dimethyl-1-(sulfinylamino)benzene," although the specific details of such a synthesis are not provided in the data.

Molecular Structure Analysis

The molecular and electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been investigated, revealing that these molecules form molecular crystals with hydrogen bonds of the C-H…O type . This information is relevant as it provides insight into how the sulfinylamino group might influence the molecular structure and intermolecular interactions of "2,4-Dimethyl-1-(sulfinylamino)benzene."

Chemical Reactions Analysis

The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives indicates that sulfinic acids can act as nucleophiles in the presence of anodic oxidation . This could imply that "2,4-Dimethyl-1-(sulfinylamino)benzene" may also participate in similar nucleophilic reactions, although the specific reactivity patterns would need to be empirically determined.

Physical and Chemical Properties Analysis

While the data provided does not directly describe the physical and chemical properties of "2,4-Dimethyl-1-(sulfinylamino)benzene," it can be inferred from related compounds that the presence of the sulfinylamino group could affect properties such as solubility, boiling point, and reactivity. For example, the synthesis and properties of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole show that the sulfonyl group can lead to the formation of short O-H-C contacts in the crystal structure . This could suggest that "2,4-Dimethyl-1-(sulfinylamino)benzene" may also exhibit specific intermolecular interactions that affect its solid-state properties.

Wissenschaftliche Forschungsanwendungen

Supramolecular Architecture

In the study of crystalline forms of related benzene derivatives, such as 1,4-dimethyl-2-(4-(methyl-sulfonyl) styryl)benzene, researchers focused on their structures determined by X-ray diffraction techniques. These compounds displayed a trans-configuration with respect to the C=N double bond, and their crystal packings were stabilized by weak C–H···O hydrogen bonds and van der Waals interactions (Qian et al., 2012).

Chemical Interactions

A study on the interactions between dimethyl sulfide and benzene revealed that dimethyl sulfide enhances the hypertaurinuria produced by benzene in rats. This implies significant chemical interactions between dimethyl sulfide and aromatic hydrocarbons, which may be relevant in understanding the behavior of 2,4-Dimethyl-1-(sulfinylamino)benzene (Kocsis et al., 1968).

Environmental Remediation

Nitrogen-rich porous polymers derived from benzene building blocks, such as 1,4-bis-(2,4-diamino-1,3,5-triazine)-benzene, were prepared for use in CO2 and I2 capture. These materials are significant for environmental remediation due to their high nitrogen content, π-electron conjugated structure, and microporosity, making them effective in CO2 uptake and I2 capture (Abdelmoaty et al., 2018).

Synthesis of Organic Compounds

Research on the synthesis of various organic compounds, such as 2,5-dimethoxy phenethylamine, involved reactions with dimethyl sulfate and derivatives of benzene. These studies provide insight into the synthesis methodologies and potential applications of similar compounds (Yuan-bin, 2007).

Molecular Interactions and Geometry

Studies on the geometry and conformation of related compounds like dimethyl sulphate in conjunction with benzene provide valuable insights into molecular interactions and structural properties. These findings can be relevant in understanding the structural behavior of 2,4-Dimethyl-1-(sulfinylamino)benzene (Brunvoll et al., 1981).

Liquid-Liquid Equilibrium Studies

Research on the liquid-liquid equilibrium for the extraction of benzene using solvents like dimethyl sulfoxide (DMSO) provides insights into the separation processes involving benzene derivatives. This information may be applicable in understanding the separation properties of 2,4-Dimethyl-1-(sulfinylamino)benzene (Yan et al., 2018).

Wirkmechanismus

Sulfonamide-based compounds, which include “2,4-Dimethyl-1-(sulfinylamino)benzene”, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Eigenschaften

IUPAC Name |

2,4-dimethyl-1-(sulfinylamino)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-6-3-4-8(9-11-10)7(2)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKOIKOKBMSBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=S=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482662 | |

| Record name | 2,4-dimethyl-1-(sulfinylamino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-1-(sulfinylamino)benzene | |

CAS RN |

56911-12-7 | |

| Record name | 2,4-dimethyl-1-(sulfinylamino)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(3-chloro-4-fluorophenyl)imino]methyl}phenol](/img/structure/B3032764.png)

![Diethyl 2-([4-(trifluoromethyl)anilino]methylene)malonate](/img/structure/B3032769.png)

![3-{2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B3032778.png)

![Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B3032782.png)